

# Preclinical Pharmacology of Cericlamine: An Overview

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## Compound of Interest

Compound Name: Cericlamine

Cat. No.: B054518

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## Introduction

**Cericlamine** (developmental code: JO-1017) is a selective serotonin reuptake inhibitor (SSRI) that was under investigation by Jouveinal in the 1990s for the treatment of depression. Despite reaching Phase III clinical trials, its development was ultimately discontinued, and it was never marketed. This guide provides a summary of the available preclinical pharmacology of **Cericlamine**, based on limited publicly accessible data. Due to the cessation of its development, a comprehensive preclinical data package, including detailed quantitative data and experimental protocols, is not readily available in the published literature.

## Pharmacodynamics

**Cericlamine**'s primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin.

## Monoamine Transporter Inhibition

Available in vitro data indicates that **Cericlamine** is a potent inhibitor of serotonin (5-HT) uptake. One study reported an IC<sub>50</sub> value for the inhibition of 5-HT uptake in rat hypothalamic synaptosomes.

Table 1: In Vitro Inhibition of Monoamine Uptake by **Cericlamine**

Target	IC50 (nM)	Species	Tissue	Reference
Serotonin Transporter (SERT)	240	Rat	Hypothalamic Synaptosomes	[Not available]

No comprehensive binding affinity ( $K_i$ ) data for a wide range of neurotransmitter receptors and transporters is publicly available. However, qualitative descriptions from a key review abstract suggest that **Cericlamine** has a weak affinity for other types of receptors, supporting its selectivity for the serotonin transporter.

## In Vivo Pharmacodynamic Effects

Preclinical studies in animal models have demonstrated effects consistent with an antidepressant profile.

Chronic administration of **Cericlamine** has been shown to affect the sleep-wakefulness cycle in rats. In one study, **Cericlamine** was administered intraperitoneally (i.p.) at doses of 1, 8, 16, and 32 mg/kg. These studies are valuable for understanding the in vivo central nervous system effects of the compound.

## Pharmacokinetics

Detailed pharmacokinetic parameters for **Cericlamine** in preclinical species, such as half-life ( $t_{1/2}$ ), maximum plasma concentration ( $C_{max}$ ), time to maximum concentration ( $T_{max}$ ), and bioavailability, are not available in the public domain. The lack of this information prevents a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

## Toxicology

No publicly available data on the acute or chronic toxicology of **Cericlamine**, including LD50 values, could be identified.

## Experimental Protocols

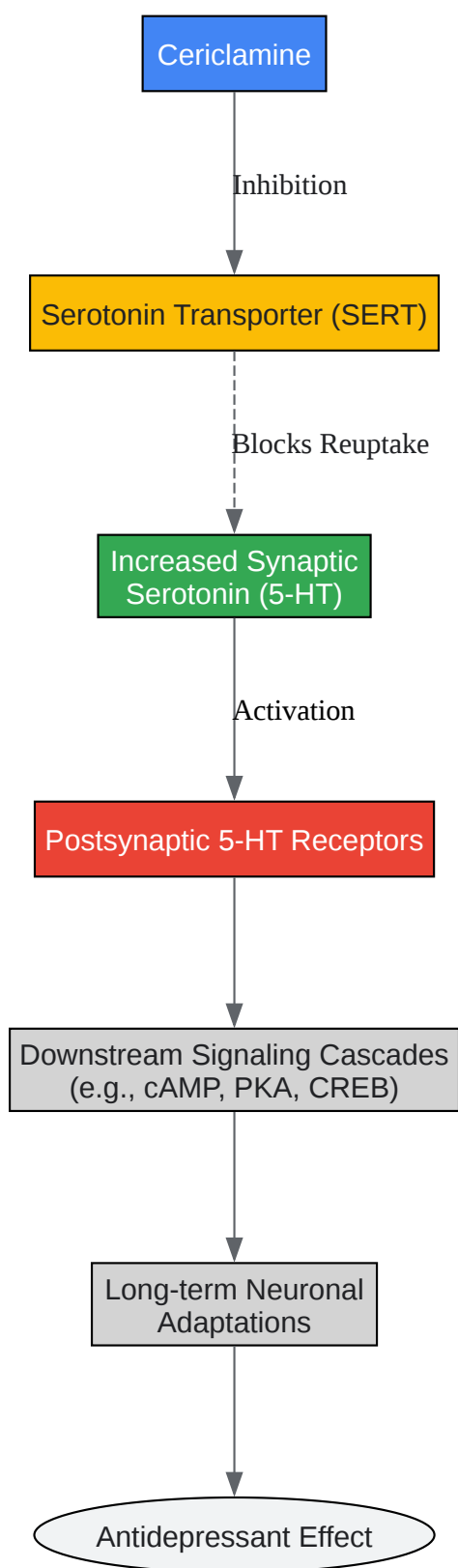
Detailed experimental protocols for the preclinical evaluation of **Cericlamine** are not available in the published literature. The following represents a generalized workflow for the types of studies that would have been conducted.

## In Vitro Monoamine Uptake Assay Workflow

Caption: Generalized workflow for an in vitro monoamine uptake assay.

## Signaling Pathway

As a selective serotonin reuptake inhibitor, **Cericlamine**'s primary effect is to enhance serotonergic neurotransmission. The downstream signaling events are consistent with those of other SSRIs.



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Caption: Simplified signaling pathway of **Cericlamine**.

## Conclusion

**Cericlamine** is a selective serotonin reuptake inhibitor whose preclinical development showed promise for the treatment of depression. However, due to the discontinuation of its clinical development, a comprehensive public record of its preclinical pharmacology is not available. The limited information suggests a profile typical of an SSRI, with selective inhibition of serotonin uptake. A more detailed understanding of its binding affinities, pharmacokinetic properties, and toxicological profile would require access to unpublished data from the manufacturer.

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